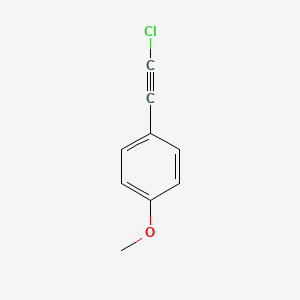
1-(Chloroethynyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloroethynyl)-4-methoxybenzene is an organic compound characterized by the presence of a chloroethynyl group attached to a benzene ring substituted with a methoxy group
Vorbereitungsmethoden
The synthesis of 1-(Chloroethynyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and chloroacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.
Procedure: The chloroacetylene is reacted with 4-methoxybenzene in the presence of the catalyst, leading to the formation of this compound.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Chloroethynyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroethynyl group can be achieved using hydrogenation catalysts, converting it into an ethyl group.
Common Reagents and Conditions: Typical reagents include palladium on carbon for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted benzene derivatives, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(Chloroethynyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the materials science field, it is used in the development of novel polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chloroethynyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways
Eigenschaften
CAS-Nummer |
33491-06-4 |
|---|---|
Molekularformel |
C9H7ClO |
Molekulargewicht |
166.60 g/mol |
IUPAC-Name |
1-(2-chloroethynyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H7ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 |
InChI-Schlüssel |
ILJZGRRJJPWXBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


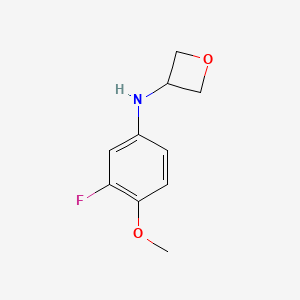

![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
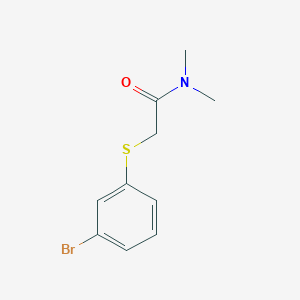
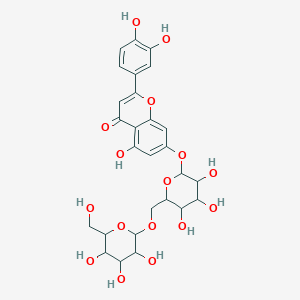
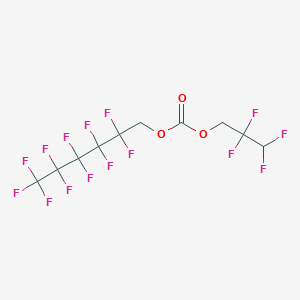
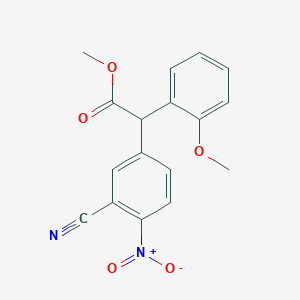

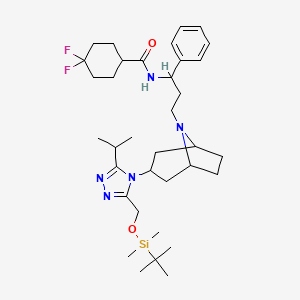

![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)

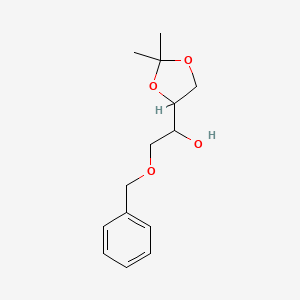
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
